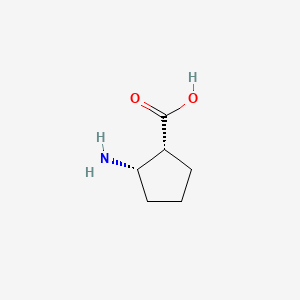

(1r,2s)-2-Aminocyclopentanecarboxylic acid

Vue d'ensemble

Description

(1r,2s)-2-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group attached to it

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1r,2s)-2-Aminocyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One advanced method includes the use of axially chiral nucleophilic glycine equivalents, which undergo two-step SN2 and SN2’ alkylation to yield the target amino acid with excellent yields and diastereoselectivity .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of reliable and easy-to-scale procedures is crucial for practical synthesis in an industrial setting .

Analyse Des Réactions Chimiques

Types of Reactions: (1r,2s)-2-Aminocyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products: The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

(1r,2s)-2-Aminocyclopentanecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Industry: The compound is used in the development of novel materials and as a catalyst in various industrial processes

Mécanisme D'action

The mechanism of action of (1r,2s)-2-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparaison Avec Des Composés Similaires

(1r,2s)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but contains a vinyl group, making it more sterically constrained and potentially more active in certain biological contexts.

1-Aminocyclopropane-1-carboxylic acid: This compound has a three-membered ring and is a precursor to the plant hormone ethylene.

Uniqueness: (1r,2s)-2-Aminocyclopentanecarboxylic acid is unique due to its five-membered ring structure, which provides a balance between rigidity and flexibility. This structural feature makes it a valuable building block in synthetic chemistry and a potential candidate for drug development .

Activité Biologique

(1R,2S)-2-Aminocyclopentanecarboxylic acid, commonly referred to as cispentacin , is a beta-amino acid notable for its unique cyclopentane structure and specific stereochemistry. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, particularly as an antifungal agent and its potential neuroprotective effects.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : Approximately 115.16 g/mol

- Functional Groups : Contains both an amino group and a carboxylic acid group.

The stereochemistry of this compound is crucial for its biological activity, influencing how it interacts with biological systems.

Antifungal Activity

Cispentacin has demonstrated significant antifungal properties, particularly against various species of Candida. Research indicates that it effectively disrupts fungal cell membranes, inhibiting growth and proliferation. This activity positions cispentacin as a candidate for further development in antifungal therapies:

- Mechanism of Action : Cispentacin's unique structure allows for effective interaction with fungal membranes, leading to cell lysis.

- Efficacy : Studies have shown potent activity against strains of Candida, suggesting its potential use in treating fungal infections.

Neuroprotective Effects

In addition to its antifungal properties, cispentacin has shown promise in modulating neurotransmitter systems, indicating potential neuroprotective effects:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as glutamate and GABA, which are critical for maintaining neuronal health.

- Research Findings : Preliminary studies suggest that cispentacin can protect neurons from excitotoxicity, a common pathway in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other cyclic amino acids. Below is a table summarizing key structural features and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Cyclopentane ring | Antifungal activity; neuroprotective effects |

| (1R,2S)-3-Aminocyclobutanecarboxylic acid | Cyclobutane ring | Different biological activity; smaller ring structure |

| (S)-Proline | Five-membered ring | Naturally occurring amino acid; important in proteins |

| 4-Aminobutyric acid | Linear structure | GABA analog; involved in neurotransmission |

Synthesis and Application

Several synthetic routes have been developed for the production of this compound. These methods are essential for producing sufficient quantities for research and potential therapeutic applications.

Synthesis Methods

- Asymmetric Synthesis : Utilizes chiral catalysts to produce the specific enantiomer required for biological testing.

- Chemical Reactions : Common reactions include amination and carboxylation processes typical of amino acids.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of cispentacin in various experimental setups:

- Antifungal Efficacy Study :

- A study demonstrated that cispentacin significantly reduced the growth of Candida albicans in vitro, with an IC50 value indicating potent antifungal action.

- Neuroprotective Study :

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924231 | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122672-46-2, 37910-65-9 | |

| Record name | Cispentacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cispentacin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cispentacin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminocyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISPENTACIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CISPENTACIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of cispentacin?

A1: Cispentacin possesses the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. While specific spectroscopic data is not provided in the provided abstracts, NMR analysis is mentioned as a technique employed to study structural characteristics of cispentacin derivatives .

Q2: How does the structure of cispentacin influence its activity?

A2: While the provided research doesn't delve into the specific mechanism of action of cispentacin, it highlights that the cyclopentane β-amino acid moiety is crucial for its antifungal activity . The rigid structure of the cyclopentane ring likely restricts conformational flexibility, contributing to its binding specificity. Additionally, researchers have explored the synthesis and activity of cispentacin analogs. For example, introducing a methylene group at the 4-position of the cyclopentane ring led to the development of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (Icofungipen), which exhibits even greater antifungal efficacy compared to cispentacin itself .

Q3: Can cispentacin be incorporated into larger peptide structures?

A3: Yes, cispentacin has been successfully incorporated into larger peptide structures, specifically foldamers designed to mimic protein β-sheets . One study replaced specific α-amino acid residues within a β-sheet model with cispentacin. It was observed that incorporating cispentacin in this manner allowed the foldamer to maintain its β-sheet structure and exhibit protein-like thermal denaturation behavior . This highlights its potential as a building block for designing peptides with specific structural and potentially functional properties.

Q4: Are there any enzymatic approaches to synthesize cispentacin?

A4: Yes, enzymatic strategies have been developed to produce enantiomerically pure cispentacin . These methods can be categorized into indirect and direct strategies and offer advantages in terms of stereocontrol and environmental friendliness compared to traditional chemical synthesis.

Q5: Have there been any computational studies on cispentacin?

A5: While the provided abstracts do not specify computational studies directly on cispentacin, molecular dynamics simulations were utilized to understand the structural implications of incorporating cispentacin and its analogs into foldameric β-sheets . This suggests that computational tools are valuable for exploring the structural behavior and potential interactions of cispentacin-containing peptides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.